![molecular formula C20H13BrN2O5 B326998 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B326998.png)
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzoic acid core substituted with a bromine atom and a furan ring, which is further substituted with a cyano group and a pyridine derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be achieved through a multi-step process involving the following key steps:
Furan Ring Formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Pyridine Derivative Synthesis: The pyridine derivative can be synthesized through a condensation reaction involving a suitable aldehyde and a cyanoacetamide derivative.
Coupling Reaction: The final coupling of the furan ring with the benzoic acid core can be achieved using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
作用機序
The mechanism of action of 5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects through the inhibition or activation of these targets, leading to downstream effects on cellular pathways.
類似化合物との比較
Similar Compounds
- 5-bromo-2-methylbenzoic acid
- 5-bromo-2-bromomethylbenzoic acid
- 2-bromo-5-fluorobenzoic acid
Uniqueness
5-BROMO-2-(5-{[(3E)-5-CYANO-1,4-DIMETHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which includes a combination of a benzoic acid core, a furan ring, and a pyridine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C20H13BrN2O5 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
5-bromo-2-[5-[(E)-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H13BrN2O5/c1-10-14(18(24)23(2)19(25)16(10)9-22)8-12-4-6-17(28-12)13-5-3-11(21)7-15(13)20(26)27/h3-8H,1-2H3,(H,26,27)/b14-8+ |
InChIキー |
BMDUBXCSLYNDOA-RIYZIHGNSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
異性体SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C/C2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
正規SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)Br)C(=O)O)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


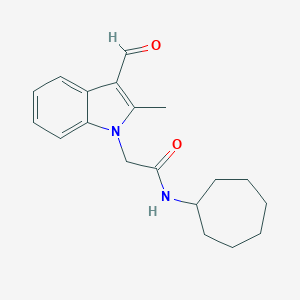
![ethyl 4-(4-{[5-(2-isopropyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B326919.png)
![methyl (2Z)-7-methyl-2-({1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B326921.png)
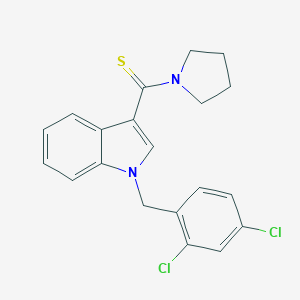
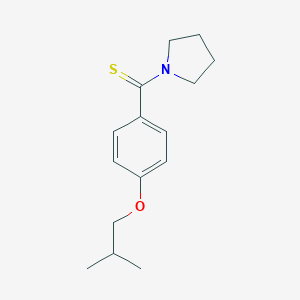
![(5E)-1-(2,3-dichlorophenyl)-5-[4-(morpholin-4-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B326925.png)
![N'',N'''-bis[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326927.png)
![N-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-4-[(Z)-(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylideneamino]-1,2,4-triazol-3-amine](/img/structure/B326928.png)
![2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole](/img/structure/B326930.png)
![N'',N'''-bis[3-(2-propynyloxy)benzylidene]carbonohydrazide](/img/structure/B326931.png)
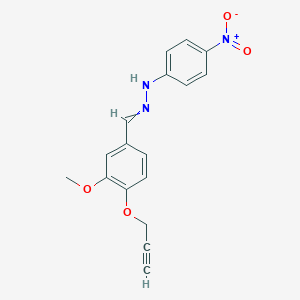
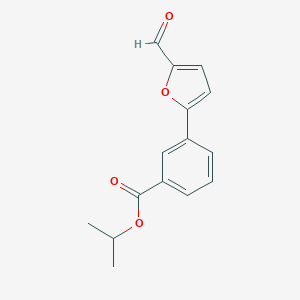

![1,3-bis[[(E)-(3-bromo-5-iodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea](/img/structure/B326938.png)
